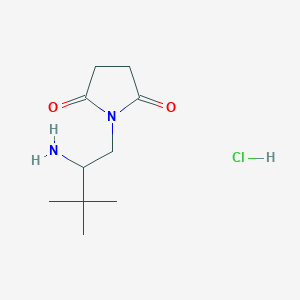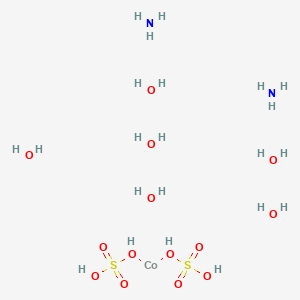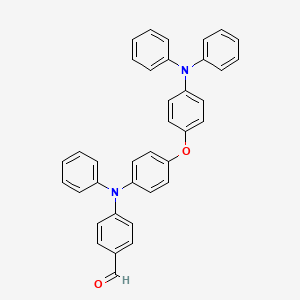
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple aromatic rings and functional groups, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde typically involves multiple steps, including aromatic amination, C-N coupling reactions, and formylation reactions. One common method involves the use of diphenylamine and 4-bromobenzonitrile, followed by a series of reactions involving strong coupling and condensation reagents . The reaction conditions often require low temperatures and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in carboxylic acids, while reduction leads to alcohols.
Wissenschaftliche Forschungsanwendungen
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Diphenylamino)benzaldehyde
- Phenol, 4-(phenylamino)-
- 4-(bis(4-(4-(diphenylamino)styryl)phenyl)amino)benzaldehyde
Uniqueness
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde stands out due to its complex structure, which provides unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions and stability, such as in OLEDs and advanced materials .
Eigenschaften
CAS-Nummer |
142030-94-2 |
|---|---|
Molekularformel |
C37H28N2O2 |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
4-(N-[4-[4-(N-phenylanilino)phenoxy]phenyl]anilino)benzaldehyde |
InChI |
InChI=1S/C37H28N2O2/c40-28-29-16-18-33(19-17-29)39(32-14-8-3-9-15-32)35-22-26-37(27-23-35)41-36-24-20-34(21-25-36)38(30-10-4-1-5-11-30)31-12-6-2-7-13-31/h1-28H |
InChI-Schlüssel |
FVXMACNMFDHICS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)
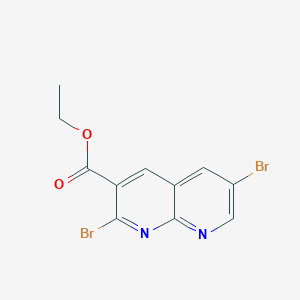
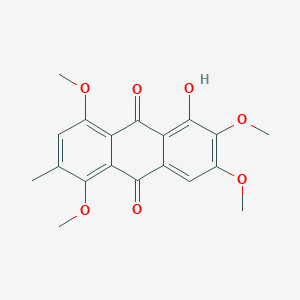
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)

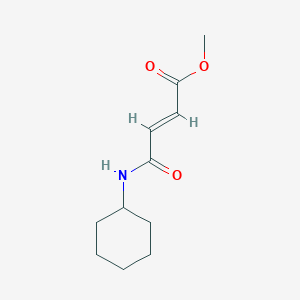
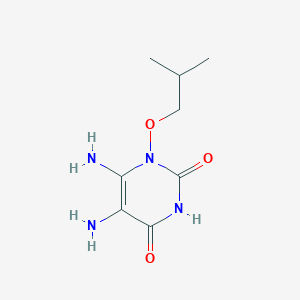
![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
